molecular formula C18H33GdN4O10 B12305385 Gadobutrol (hydrate)

Gadobutrol (hydrate)

Cat. No.: B12305385
M. Wt: 622.7 g/mol
InChI Key: LAKUDJWFTFYTQQ-FXUMYAARSA-K
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Description

Gadobutrol (hydrate) is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent used in diagnostic magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA). It is known for its high thermostability and proton relaxation times, which enhance the quality of imaging by providing better contrast. Gadobutrol is marketed under the trade names Gadovist™ in the European Union and Gadavist® in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadobutrol involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:

Industrial Production Methods: Industrial production of gadobutrol involves high-throughput processes that ensure high purity and yield. The production method can simplify the process by forming the gadolinium complex in-situ without the need for purification of intermediates. This method also eliminates the resin purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol primarily undergoes complexation reactions with gadolinium ions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable macrocyclic structure.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the gadolinium complex of the macrocyclic ligand, which is the active component of gadobutrol used in MRI and MRA .

Scientific Research Applications

Gadobutrol is extensively used in various fields of scientific research:

Mechanism of Action

Gadobutrol works by enhancing the contrast of MRI images. It achieves this by shortening the relaxation time of protons in tissue water, which increases the signal intensity in the MRI images. The gadolinium ion in gadobutrol interacts with water molecules, causing a change in the magnetic properties of the surrounding tissue. This interaction highlights areas with disrupted blood-brain barriers or abnormal vascularity, making it easier to detect and diagnose pathological conditions .

Properties

Molecular Formula

C18H33GdN4O10

Molecular Weight

622.7 g/mol

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1

InChI Key

LAKUDJWFTFYTQQ-FXUMYAARSA-K

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]

Origin of Product

United States

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